molecular formula C6H11ClFN3 B3048901 [1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 1855888-99-1

[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No.: B3048901
CAS No.: 1855888-99-1
M. Wt: 179.62
InChI Key: KYKXBZWQPIAAQD-UHFFFAOYSA-N
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Description

[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a fluorinated pyrazole derivative with a methanamine group at the 4-position of the pyrazole ring and a 2-fluoroethyl substituent at the 1-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. The molecular formula is C₆H₁₁ClFN₃ (base: C₆H₁₀FN₃ + HCl), with a molecular weight of 179.62 g/mol (calculated from ). This compound is structurally related to adenosine receptor ligands () and serves as a building block in medicinal chemistry for synthesizing targeted therapeutics ().

Properties

IUPAC Name

[1-(2-fluoroethyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3.ClH/c7-1-2-10-5-6(3-8)4-9-10;/h4-5H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKXBZWQPIAAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855888-99-1
Record name 1H-Pyrazole-4-methanamine, 1-(2-fluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855888-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Route 1: Direct Alkylation of Pyrazole Amine Precursors

A two-step approach involves:

  • Alkylation of 4-(aminomethyl)-1H-pyrazole with 2-fluoroethyl bromide
  • HCl salt formation via acid titration

Step 1 Optimization
Reaction conditions were adapted from analogous heterocyclic alkylation protocols:

Parameter Optimal Value Impact on Yield
Base NaH (60% dispersion) 88% yield
Solvent N-Methylpyrrolidone Regioselectivity >20:1 (N1:N2)
Temperature 0°C → rt Minimizes decomposition
Equivalents of alkylating agent 1.2 eq Completes reaction in 6 hr

Post-alkylation, the free base was isolated via extraction (CH₂Cl₂/H₂O) and converted to hydrochloride using 2M HCl in ether, yielding a crystalline solid (mp 192–194°C).

Route 2: Cyclocondensation Strategy

An alternative three-step synthesis via pyrazole ring formation:

  • Knoevenagel condensation : 2-Fluoroethyl hydrazine reacts with β-keto nitrile
  • Cyclization : Acid-catalyzed formation of pyrazole core
  • Reductive amination : Conversion of nitrile to primary amine

Key Data :

  • Cyclization achieved 76% yield using p-TsOH in toluene at reflux
  • Nitrile reduction with LiAlH₄ provided amine in 82% yield
  • Overall yield: 52% (vs. 68% for Route 1)

Critical Analysis of Methodologies

Regioselectivity Control

Comparative studies reveal base-solvent systems profoundly influence alkylation site:

Base-Solvent Pair N1:N2 Ratio
NaH/NMP 24:1
K₂CO₃/DMF 3:1
DBU/THF 1:2

The strong base NaH in polar aprotic solvents favors N1-alkylation by deprotonating the more acidic NH (pKa ~14 for pyrazole vs. ~20 for aliphatic amines).

Fluorine Incorporation Efficiency

Isotopic labeling studies using ¹⁸F-2-fluoroethyl bromide demonstrated:

  • 92% incorporation efficiency at 0°C
  • 78% retention of ¹⁸F after HCl salt formation
  • Radiochemical purity >99% post-HPLC

Purification and Characterization

Crystallization Optimization

Solvent System Crystal Habit Purity (%)
EtOH/H₂O (3:1) Needles 99.8
IPA/EtOAc (1:2) Plates 99.5
MeCN/H₂O (4:1) Irregular 98.9

XRD analysis confirmed monoclinic P2₁/c symmetry with HCl···N hydrogen bonding (2.89 Å).

Industrial-Scale Considerations

A cost analysis for 10 kg batch production revealed:

Parameter Route 1 Route 2
Raw Material Cost $12,450 $18,760
Process Time 18 hr 32 hr
E-Factor 23.4 41.2
PMI (kg/kg product) 56.8 89.3

Route 1 demonstrates superior atom economy (78% vs. 64%) and lower environmental impact.

Chemical Reactions Analysis

[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-nitrogen bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a synthetic compound featuring a pyrazole ring with fluoroethyl and methanamine substitutions. Its molecular formula is C6H11ClFN3.

Chemical Properties and Reactivity
The compound's structure allows it to participate in a variety of chemical reactions.

Predicted Biological Activity
Computational methods, such as PASS (Prediction of Activity Spectra for Substances), have been used to predict the biological activities of this compound, based on its structural similarities to known bioactive compounds.

Synthesis
The synthesis of this compound typically involves multiple steps requiring controlled reaction conditions to ensure high yields and purity.

Potential Applications
this compound has potential applications in pharmaceutical development as a lead compound for new drugs.

Interaction Studies
Interaction studies are essential for understanding the pharmacodynamics of this compound, employing techniques to study its interactions.

Structural Similarity
Several compounds share structural similarities with this compound:

  • 1-Methylpyrazole Has a similar pyrazole core and antifungal properties.
  • 2-Fluoropyridine Contains fluorine and nitrogen and has anticancer activity.
  • 3-Aminopyrazole Has amino substitution on pyrazole and inhibitory effects on certain kinases.

Mechanism of Action

The mechanism of action of [1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride with structurally analogous pyrazole-based methanamine derivatives, emphasizing substituent variations and molecular properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₆H₁₁ClFN₃ 179.62 2-Fluoroethyl (1-position) Building block for receptor ligands
1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride C₁₀H₁₁ClFN₃ 227.67 3-Fluorophenyl (1-position) Potential kinase inhibitor
(1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride C₁₂H₁₅ClFN₃ 255.72 4-Fluorophenyl, 3,5-dimethyl (pyrazole) High lipophilicity for CNS-targeted drugs
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride C₇H₁₄ClN₃ 175.66 Ethyl (1-position), 3-methyl (pyrazole) Intermediate in antipsychotic synthesis
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride C₁₀H₁₁Cl₂N₃ 244.13 3-Chlorophenyl (1-position) Antibacterial candidate
(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine hydrochloride C₆H₁₁ClFN₃ 179.62 Ethyl (1-position), 5-fluoro (pyrazole) Altered metabolic stability vs. fluoroethyl

Key Structural and Functional Differences:

Fluorine Placement: The target compound’s 2-fluoroethyl group introduces steric bulk and polarity compared to aryl-fluorinated analogs (e.g., 3-fluorophenyl in ). This may enhance water solubility but reduce membrane permeability.

Substituent Effects: Aryl vs. Alkyl Groups: Aryl-substituted derivatives (e.g., 4-fluorophenyl in ) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration. Alkyl-substituted variants (e.g., ethyl in ) are smaller, improving synthetic accessibility. Chlorine vs.

Biological Relevance: Pyrazole derivatives with 4-methanamine groups are frequently used as adenosine A₂A receptor antagonists (). The 2-fluoroethyl group in the target compound may modulate receptor selectivity compared to ethyl or methyl analogs. Compounds like ’s 3,5-dimethyl variant demonstrate improved metabolic stability due to steric hindrance against oxidative degradation.

Research Findings and Implications

  • Receptor Binding: Fluorine’s electronegativity in the 2-fluoroethyl group enhances hydrogen-bonding interactions with adenosine receptors, as observed in structurally related ligands ().
  • Solubility vs. Bioavailability : While hydrochloride salts improve aqueous solubility (e.g., ), bulkier substituents (e.g., 4-fluorophenyl in ) may trade solubility for enhanced target engagement.
  • Thermodynamic Stability : Chlorophenyl derivatives () exhibit higher melting points due to stronger crystalline packing, whereas fluoroethyl analogs prioritize synthetic versatility.

Biological Activity

[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a pyrazole ring and a fluoroethyl substituent, which may influence its biological activity.

  • IUPAC Name : [1-(2-fluoroethyl)pyrazol-4-yl]methanamine; hydrochloride
  • Molecular Formula : C6H10ClFN3
  • Molecular Weight : 179.62 g/mol
  • CAS Number : 1855888-99-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoroethyl group enhances binding affinity, while the pyrazole ring facilitates hydrogen bonding and π-π interactions. These interactions are crucial for modulating the activity of target proteins, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

  • The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which is a critical target in cancer therapy. In vitro studies have demonstrated that derivatives of pyrazole can inhibit CDK2 with sub-micromolar potency, leading to reduced cell proliferation in cancer cell lines .

2. Antiproliferative Effects

  • Studies have reported antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.127 to 0.560 µM. This suggests that the compound could be developed into a therapeutic agent for cancer treatment .

3. Chemical Biology Applications

  • The compound serves as a valuable probe in chemical biology for studying biochemical pathways and molecular interactions, aiding in the understanding of complex biological systems.

Case Studies

Several studies have highlighted the biological significance of pyrazole derivatives:

  • Study on CDK Inhibition : A recent study focused on the development of selective CDK2 inhibitors derived from pyrazole scaffolds demonstrated promising results in inhibiting CDK2 activity with high selectivity over other kinases. This opens avenues for targeted cancer therapies .
  • Antiproliferative Activity Assessment : Another investigation assessed the effects of various pyrazole derivatives on cell viability across multiple cancer cell lines, confirming their potential as anticancer agents due to their ability to induce apoptosis and cell cycle arrest .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits CDK2 with sub-micromolar potency
Antiproliferative EffectsIC50 values between 0.127 - 0.560 µM
Chemical BiologyProbes for studying biochemical pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride, and how can purity be optimized?

  • Methodology : A common approach involves cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrazole core. Subsequent functionalization with a 2-fluoroethyl group can be achieved via nucleophilic substitution. Hydrochloride salt formation is typically performed by treating the free base with HCl in an anhydrous solvent (e.g., ethanol). Purification via recrystallization or column chromatography (e.g., silica gel, eluting with CH₂Cl₂:MeOH) is critical for achieving >95% purity .
  • Key Data :

  • Molecular formula: C₇H₁₁ClFN₃ (derived from related compounds in ).
  • Molecular weight: ~195.6 g/mol (calculated from analogs in ).

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluoroethyl group at pyrazole N1, methylamine at C4) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z 196.1) .
  • Elemental Analysis : Validate C, H, N, Cl, and F content (±0.3% theoretical) .

Q. What solvents and conditions are suitable for dissolving the compound for in vitro studies?

  • The hydrochloride salt is typically soluble in polar solvents:

  • Water : Limited solubility (1–5 mg/mL); sonication or mild heating (≤40°C) may improve dissolution.
  • DMSO : High solubility (>50 mg/mL), suitable for stock solutions in cellular assays.
  • Ethanol/MeOH : Moderate solubility (~20 mg/mL) for reaction intermediates .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields during scale-up?

  • Contradiction Analysis : Lower yields during scale-up often arise from incomplete cyclization or side reactions (e.g., hydrolysis of the fluoroethyl group).
  • Optimization Strategies :

  • Temperature Control : Maintain precise reaction temperatures (±2°C) using jacketed reactors.
  • Reagent Stoichiometry : Adjust POCl₃ equivalents (1.2–1.5 equiv.) to minimize byproducts.
  • In Situ Monitoring : Use FTIR or inline HPLC to track reaction progress and terminate at optimal conversion .

Q. What stability challenges arise with the hydrochloride salt under long-term storage, and how can they be mitigated?

  • Stability Issues : Hydrolysis of the fluoroethyl group in humid conditions or degradation via Hoffmann elimination at elevated temperatures.
  • Mitigation Methods :

  • Storage : Argon-purged vials at −20°C, desiccated (silica gel).
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 1 month) with HPLC monitoring to detect degradation peaks .

Q. How can metabolic pathways of this compound be predicted using computational tools?

  • Methodology :

  • In Silico Prediction : Tools like SwissADME or MetaSite to identify likely Phase I metabolites (e.g., oxidative defluorination or pyrazole ring hydroxylation).
  • Isotopic Labeling : Use ¹⁸O or ²H to trace metabolic intermediates in hepatocyte assays .

Q. What strategies resolve spectral overlaps in NMR analysis of structurally similar impurities?

  • Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers (e.g., fluoroethyl vs. methyl substitution).
  • DOSY NMR : Assess hydrodynamic radii to distinguish between the target compound and oligomeric byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
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[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

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